PDE4A Inhibition Potency: Sub-nanomolar IC50 vs. Rolipram Standard
The compound exhibits PDE4A IC50 values of 1.6 nM [1] and 10.7 nM [2] in two independent in vitro assays. For context, the clinically validated PDE4 inhibitor (±)-rolipram demonstrates IC50 values of 3 nM (PDE4A) and 130 nM (PDE4B) [3]. The target compound therefore matches or exceeds rolipram's PDE4A potency while being structurally distinct from the pyrrolidinone scaffold, offering a new chemotype for PDE4A-targeted probe development.
| Evidence Dimension | PDE4A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.6 nM (BDBM14775) and 10.7 nM (BDBM14361) |
| Comparator Or Baseline | Rolipram PDE4A IC50 = 3 nM; PDE4B IC50 = 130 nM |
| Quantified Difference | Target compound is within ~0.5–3.6× of rolipram's PDE4A potency, with potential for divergent PDE4B selectivity given the structural dissimilarity |
| Conditions | In vitro inhibition of unpurified recombinant human PDE4A (ChEMBL_155727 / CHEMBL760761); rolipram data from immunopurified PDE4 isoforms |
Why This Matters
For procurement decisions in PDE4-targeted drug discovery, this compound offers a distinct aminophenol chemotype with PDE4A potency comparable to the industry-standard rolipram, enabling SAR exploration orthogonal to pyrrolidinone-based inhibitor series.
- [1] BindingDB Entry: BDBM14775 (CHEMBL760761). IC50 = 1.6 nM against cAMP-specific 3',5'-cyclic phosphodiesterase 4A. Data curated by ChEMBL from Kleinman EF et al. View Source
- [2] BindingDB Entry: BDBM14361 (CHEMBL760761). IC50 = 10.7 nM against cAMP-specific 3',5'-cyclic phosphodiesterase 4A. Data curated by ChEMBL from Kleinman EF et al. View Source
- [3] MacKenzie SJ, Houslay MD. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal. 2000;347(Pt 2):571-578. View Source
